
4-Chloro-2-(2,4-dichlorophenoxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is widely used for its broad-spectrum antimicrobial properties, making it a common ingredient in various personal care products such as soaps, toothpastes, and deodorants . Triclosan was first developed in the 1960s and has since been incorporated into numerous consumer products due to its effectiveness in reducing bacterial contamination .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2,4-dichlorophenoxy)phenol typically involves the reaction of 2,4-dichlorophenol with 4-chlorophenol in the presence of a base. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxyl group of 2,4-dichlorophenol attacks the chlorinated aromatic ring of 4-chlorophenol . The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of triclosan involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography . The final product is obtained as a white crystalline solid with a melting point of 55-60°C[4][4].
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-(2,4-dichlorophenoxy)phenol undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can lead to the formation of less chlorinated phenols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Substitution: Reagents such as sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are frequently used.
Major Products
Oxidation: Chlorinated dioxins and other chlorinated by-products.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-2-(2,4-dichlorophenoxy)phenol has a wide range of applications in scientific research:
Mecanismo De Acción
The antimicrobial action of 4-Chloro-2-(2,4-dichlorophenoxy)phenol is primarily due to its ability to inhibit the enoyl-acyl carrier protein (ACP) reductase enzyme, which is essential for fatty acid synthesis in bacteria . By blocking this enzyme, triclosan disrupts the bacterial cell membrane, leading to cell death. Additionally, triclosan can induce cytochrome P450 enzymes, which are involved in its metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Triclocarban: Another antimicrobial agent with a similar mechanism of action but different chemical structure.
Chlorhexidine: A more potent antimicrobial agent used in medical settings.
Hexachlorophene: An older antimicrobial agent with higher toxicity.
Uniqueness
4-Chloro-2-(2,4-dichlorophenoxy)phenol is unique due to its broad-spectrum antimicrobial activity and its widespread use in consumer products. Unlike some other antimicrobial agents, it is effective at low concentrations and has a relatively low toxicity profile .
Propiedades
Número CAS |
29098-85-9 |
|---|---|
Fórmula molecular |
C12H7Cl3O2 |
Peso molecular |
289.5 g/mol |
Nombre IUPAC |
4-chloro-2-(2,4-dichlorophenoxy)phenol |
InChI |
InChI=1S/C12H7Cl3O2/c13-7-2-4-11(9(15)5-7)17-12-6-8(14)1-3-10(12)16/h1-6,16H |
Clave InChI |
SOLHLLBMOQIIJA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)OC2=C(C=C(C=C2)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



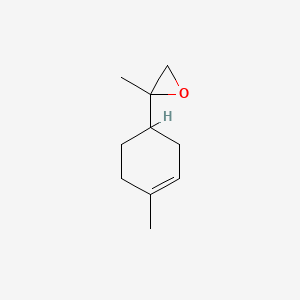
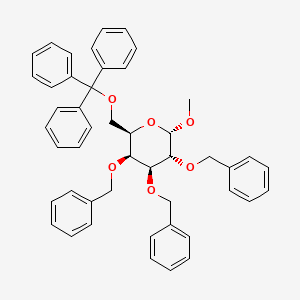

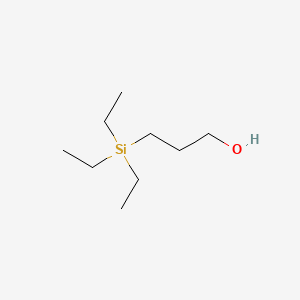
![(2S,4R)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide](/img/structure/B13424069.png)
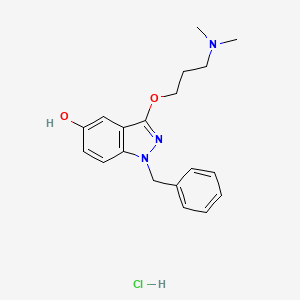


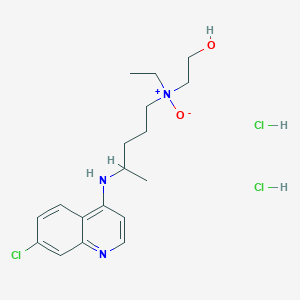
![Ethyl 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonate](/img/structure/B13424095.png)
![N-Methyl-N-((3S,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13424117.png)
![N-[2-(Trifluoromethyl)-1,8-naphthyridin-3-yl]-N-[3-(trifluoromethyl)phenyl]urea](/img/structure/B13424120.png)

